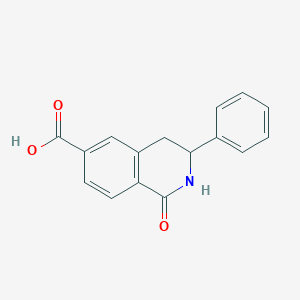

1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

Description

1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (CAS: EN300-383794) is a tetrahydroisoquinoline derivative with a phenyl substituent at position 3 and a carboxylic acid group at position 4. Its molecular formula is C₁₆H₁₃NO₃ (calculated from structural analogs in ), and it is primarily utilized as a synthetic intermediate in pharmaceutical chemistry. The compound features a partially saturated isoquinoline backbone, which enhances its conformational rigidity compared to fully aromatic analogs. This structural feature is critical for its role in drug design, particularly in modulating interactions with biological targets such as integrins or enzymes .

Properties

IUPAC Name |

1-oxo-3-phenyl-3,4-dihydro-2H-isoquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-15-13-7-6-11(16(19)20)8-12(13)9-14(17-15)10-4-2-1-3-5-10/h1-8,14H,9H2,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYYCVFJXAQBJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)C2=C1C=C(C=C2)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for various alkaloids with therapeutic effects.

Biology: Research explores its biological activity, such as its interaction with enzymes and receptors in biological systems.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to therapeutic or biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Differences

Substituent Effects :

- The 3-phenyl group in the target compound enhances π-π stacking interactions with hydrophobic protein pockets, a feature absent in chlorine-substituted analogs like 5,7-dichloro derivatives .

- Chlorine atoms in 5,7-dichloro analogs improve metabolic stability but may increase toxicity risks compared to the phenyl-substituted variant .

Backbone Variations: Tetrahydroisoquinoline derivatives (e.g., target compound) exhibit greater conformational rigidity than quinoline or quinoxaline analogs, favoring selective target engagement . The quinoxaline core in (2R)-2-ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid introduces two nitrogen atoms, enabling stronger hydrogen-bonding interactions .

Synthetic Utility :

- The 5,7-dichloro derivative is a critical intermediate in Lifitegrast synthesis, with optimized routes achieving >79% yield (vs. 66% previously) via Boc-protection strategies .

- The target compound’s synthesis is less documented but likely involves coupling reactions similar to those in , using HATU/DIPEA-mediated amidation .

Pharmacological and Industrial Relevance

- Lifitegrast Intermediates : The 5,7-dichloro analog (CAS: 1289646-93-0) is preferred in large-scale Lifitegrast production due to its reactivity in amidation and ester hydrolysis steps .

- Stability : Chlorinated derivatives exhibit superior acidic hydrolytic stability, making them suitable for prolonged storage, whereas the phenyl-substituted variant may require stricter temperature control .

Research Findings and Data

Physicochemical Properties

| Compound | Molecular Weight | Purity | CAS Number |

|---|---|---|---|

| This compound | 267.29 g/mol | 95% | EN300-383794 |

| 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride | 296.15 g/mol | 97% | 1289646-93-0 |

Biological Activity

1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 281.31 g/mol. Its structure includes a tetrahydroisoquinoline core that is known for various pharmacological properties.

Research indicates that derivatives of tetrahydroisoquinolines exhibit significant biological activities through various mechanisms:

- Angiotensin Converting Enzyme (ACE) Inhibition : Some derivatives have shown ACE inhibitory activity, which is beneficial in treating hypertension. For instance, an analog demonstrated an ID50 value of , indicating potent inhibition .

- Antiproliferative Activity : Compounds related to THIQs have been evaluated for their antiproliferative effects against cancer cell lines. A related compound exhibited IC50 values ranging from to against HeLa and K562 cell lines .

Biological Activity Summary Table

Case Study 1: Antihypertensive Effects

A study focused on the synthesis of various THIQ derivatives highlighted their potential as antihypertensive agents through ACE inhibition. The research provided insights into structural modifications that enhance potency and selectivity against ACE.

Case Study 2: Anticancer Activity

Another investigation evaluated the antiproliferative effects of THIQ derivatives on multiple cancer cell lines. Notably, one derivative exhibited significant inhibition of tubulin polymerization and induced apoptosis in cancer cells, marking it as a potential lead compound for further development in oncology .

Structural-Activity Relationship (SAR)

The SAR studies indicate that modifications in the phenyl ring and carboxylic acid group significantly influence the biological activity of THIQ derivatives. The presence of electron-withdrawing or electron-donating groups can enhance or diminish the compound's efficacy against targeted biological pathways .

Q & A

Q. What are the optimal synthetic routes for 1-Oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, and how can purity be maximized during synthesis?

Methodological Answer: A common approach involves cyclocondensation of substituted phenylacetic acids with appropriate amines, followed by oxidation and carboxylation steps. For example, enantioselective synthesis methods using chiral catalysts (e.g., Pd or Rh complexes) can yield high enantiomeric excess (ee) . Purity optimization requires column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) and recrystallization from ethanol-water mixtures. Monitoring via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

Methodological Answer:

- NMR : Compare experimental <sup>1</sup>H and <sup>13</sup>C NMR data to literature values. For instance, the carbonyl (C=O) resonance typically appears at ~170–175 ppm in <sup>13</sup>C NMR, while aromatic protons show splitting patterns consistent with substitution .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M–H]<sup>−</sup>) with theoretical masses. Discrepancies >2 ppm require recalibration or impurity analysis .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies indicate degradation under strong acidic (pH < 3) or basic (pH > 10) conditions, with hydrolysis of the lactam ring. Store at 2–8°C in inert atmospheres (argon) to prevent oxidation. Accelerated stability testing (40°C/75% RH for 14 days) can predict shelf life .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer: Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria (e.g., S. aureus), as structurally related 3-quinolinecarboxylic acids exhibit potent antibacterial effects . Cytotoxicity can be assessed via MTT assays on mammalian cell lines (e.g., HEK-293) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral analytical methods are recommended?

Methodological Answer: Asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) or enzymatic resolution (lipases) can yield enantiomerically pure products. Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) or circular dichroism (CD) spectroscopy validates enantiomeric ratios .

Q. How to resolve contradictions in reported spectroscopic data for derivatives of this compound?

Methodological Answer: Discrepancies in NMR shifts may arise from solvent effects (DMSO vs. CDCl3) or tautomerism. Cross-validate using 2D NMR (COSY, HSQC) and computational modeling (DFT) to assign signals accurately. Compare with structurally validated analogs in databases like PubChem .

Q. What strategies enhance the compound’s bioavailability for pharmacological studies?

Methodological Answer:

- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability.

- Nanocarriers : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance solubility and circulation time .

Q. How to investigate structure-activity relationships (SAR) for modified analogs?

Methodological Answer: Systematically vary substituents (e.g., electron-withdrawing groups at C-3 or C-6) and correlate changes with bioactivity. Use QSAR models (e.g., CoMFA or molecular docking) to predict binding affinities to targets like DNA gyrase .

Q. What advanced analytical techniques are critical for studying degradation products?

Methodological Answer: LC-MS/MS with high-resolution Orbitrap systems identifies degradation pathways (e.g., oxidative ring opening). Isotopic labeling (<sup>13</sup>C or <sup>2</sup>H) tracks metabolic byproducts in microsomal assays .

Q. How to address stability challenges during catalytic reactions involving this compound?

Methodological Answer: Optimize reaction conditions (e.g., low-temperature Pd-catalyzed couplings) to minimize decarboxylation. Use stabilizing additives like crown ethers or ionic liquids to protect the carboxylic acid moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.